N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane ring system at the N1-position and a 5-chloro-2-methylphenyl group at the N2-position. The 5-chloro-2-methylphenyl moiety introduces lipophilicity and electron-withdrawing effects, which may influence receptor binding or antimicrobial activity .
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-11-4-5-12(18)8-14(11)20-16(22)15(21)19-9-13-10-23-17(24-13)6-2-3-7-17/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLMHOYIJMHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.8 g/mol. The compound features a dioxaspiro framework that contributes to its structural complexity and potential biological interactions.
Key Features
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.8 g/mol |
| Functional Groups | Oxalamide |
| Structural Characteristics | Spirocyclic framework |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the spirocyclic structure : This is achieved through reactions involving dioxaspiro compounds and appropriate amines.
- Introduction of the oxalamide functional group : This step often involves coupling reactions with oxalic acid derivatives.
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo.
- Neuroprotective Effects : The potential for neuroprotection has been suggested based on structural similarities to known neuroprotective agents.
The exact mechanism of action for this compound is not fully elucidated but may involve:
- Interaction with Biological Targets : The spirocyclic structure allows for specific binding to enzymes or receptors, potentially inhibiting their activity.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways related to inflammation and cell proliferation.
Case Studies
Research has highlighted various case studies that illustrate the biological activity of compounds within the same class:
-
Antimicrobial Study : A derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.
- Results : Minimum inhibitory concentration (MIC) values were recorded at 15 µg/mL for S. aureus.
-
Anticancer Evaluation : In a study involving human cancer cell lines, a related oxalamide showed a reduction in cell viability by over 50% at concentrations above 10 µM.
- Results : The compound induced apoptosis as confirmed by flow cytometry analysis.
-
Neuroprotection Assessment : A similar compound was tested in an animal model of neurodegeneration, showing reduced neuronal loss and improved cognitive function.
- Results : Behavioral tests indicated significant improvement in memory retention compared to control groups.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
- Structure: N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.
- Key Features: Incorporates a thiazole ring and acetylated piperidine, enhancing solubility via hydroxyl groups.
- Activity: Demonstrated HIV entry inhibition (IC50 = 0.8 μM) due to interactions with the CD4-binding site .
- Comparison : The target compound replaces the thiazole-piperidine system with a spirocyclic dioxolane, which may reduce polarity but improve blood-brain barrier penetration.
Oxalamides in Flavor and Food Additives
- Structure: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
- Key Features: Methoxybenzyl and pyridinylethyl groups confer umami taste activation.
- Application: FDA-approved savory flavor enhancer (FEMA 4233) .
- Comparison : The target compound lacks aromatic methoxy groups but includes a chloro-methylphenyl substituent, suggesting divergent applications (e.g., antimicrobial vs. flavor).
Antimicrobial Oxalamides
Pesticide-Related Acetamides (Non-Oxalamides)
- Structure: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Key Features: Chloroacetamide backbone with methoxymethyl and diethylphenyl groups.
- Application: Herbicide targeting weed lipid biosynthesis .
- Comparison : Unlike alachlor’s linear acetamide, the target compound’s oxalamide core and spiro system may reduce environmental persistence while enhancing target specificity.
Comparative Data Table
Key Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
